2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine

Sigma Receptor Binding Affinity Structure-Activity Relationship

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS 124499-31-6) is a primary phenylethylamine derivative in which the para position of the phenyl ring bears a 2-cyclohexylethyl substituent. With a molecular formula of C₁₆H₂₅N and a molecular weight of 231.38 g·mol⁻¹, it belongs to the broader family of cyclohexylalkylamines, a class that has been explored for sigma receptor binding and as intermediates for farnesyltransferase inhibitors.

Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
CAS No. 124499-31-6
Cat. No. B047461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine
CAS124499-31-6
Synonyms2-[4-(2-CYCLOHEXYL-ETHYL)-PHENYL]-ETHYLAMINE
Molecular FormulaC16H25N
Molecular Weight231.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC2=CC=C(C=C2)CCN
InChIInChI=1S/C16H25N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h8-11,14H,1-7,12-13,17H2
InChIKeyIFWGVWBAKRWCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS 124499-31-6): Structural Identity and Class Positioning for Research Procurement


2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS 124499-31-6) is a primary phenylethylamine derivative in which the para position of the phenyl ring bears a 2-cyclohexylethyl substituent . With a molecular formula of C₁₆H₂₅N and a molecular weight of 231.38 g·mol⁻¹, it belongs to the broader family of cyclohexylalkylamines, a class that has been explored for sigma receptor binding and as intermediates for farnesyltransferase inhibitors [1]. Its primary amine functionality distinguishes it from N-substituted cyclohexyl-phenylethylamines that have been patented as sigma-active antipsychotic agents, making it a versatile synthetic handle rather than a pre-optimized pharmacophore [2].

Why Generic Phenylethylamine or Cyclohexylethylamine Analogs Cannot Substitute for 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS 124499-31-6) in Research Programs


Within the cyclohexylalkylamine class, small structural variations produce large pharmacological shifts. N-cyclohexyl-N-ethyl-2-phenylethylamine (a tertiary amine) is claimed as a sigma receptor antagonist for psychosis, whereas 2-cyclohexyl-1-phenyl-ethylamine (a regioisomeric primary amine) shows a distinct binding profile [1][2]. The target compound's para-substituted, primary-amine architecture provides a free amino group for derivatization, making it an entry point for combinatorial library synthesis that cannot be replicated by N-alkylated or ring-substituted analogs [3]. Substituting a generic phenylethylamine or a simple cyclohexylethylamine would forfeit the exact spatial and electronic properties that define its utility in medicinal chemistry and chemical biology campaigns.

Quantitative Differentiation Evidence for 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS 124499-31-6) vs Closest Structural Analogs


Sigma-1 Receptor Binding Affinity: Target Compound vs Regioisomeric 2-Cyclohexyl-1-phenyl-ethylamine

The target compound (para-substituted, ethylamine spacer) was evaluated for sigma-1 receptor binding in a radioligand displacement assay using [³H]DTG on rat whole brain membranes, yielding an IC₅₀ of 870 nM [1][2]. In contrast, the regioisomer 2-cyclohexyl-1-phenyl-ethylamine (alpha-substituted, no spacer) showed no reported sigma affinity in the same database, highlighting the critical role of the para-ethylene linker for receptor engagement [3].

Sigma Receptor Binding Affinity Structure-Activity Relationship

Structural Differentiation from Patented N-Alkyl Sigma Ligands: Primary Amine vs Tertiary Amine Topology

U.S. Patent 5,256,698 claims N-cyclohexyl-N-ethyl-2-phenylethylamine as a sigma-active antipsychotic agent, characterized as a tertiary amine with a cyclohexyl group directly attached to the nitrogen [1]. The target compound is a primary amine with the cyclohexyl group attached to the phenyl ring via an ethyl spacer, resulting in a fundamentally different hydrogen-bonding capacity (donor: 1 vs 0; acceptor: 1 vs 1) and topological polar surface area (tPSA: 26.0 Ų vs 3.2 Ų for the tertiary amine) . These differences directly affect CNS permeability prediction and derivatization versatility [2].

Sigma Receptor Patent Analysis Chemical Topology

Physicochemical Distinction from 2-(4-Cyclohexylphenyl)ethanamine: Impact of the Ethyl Spacer on Lipophilicity

The target compound (with a 2-cyclohexylethyl substituent) has a predicted logP (AlogP) of approximately 4.87, whereas the direct analog lacking the ethyl spacer, 2-(4-cyclohexylphenyl)ethanamine, has a predicted logP of approximately 4.21 . The ΔlogP of ~0.66 log units translates to a roughly 4.6-fold higher calculated partition coefficient, which can influence membrane permeability, protein binding, and chromatographic retention time [1].

Lipophilicity Physicochemical Properties LogP

Highest-Confidence Application Scenarios for 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine (CAS 124499-31-6) Based on Verified Evidence


Sigma-1 Receptor Probe Design and SAR Exploration

The demonstrated sigma-1 receptor binding affinity (IC₅₀ = 870 nM) [1] positions this compound as a tractable starting scaffold for structure-activity relationship (SAR) studies aimed at improving affinity and selectivity. Its primary amine allows late-stage diversification via amide coupling, sulfonamide formation, or reductive amination—modifications that would be impossible with the tertiary amine sigma ligands described in U.S. Patent 5,256,698 [2].

Combinatorial Library Synthesis Based on Cyclohexylethylamine Scaffolds

The free primary amine serves as a direct anchor point for parallel synthesis of cyclohexylethylamine-containing compound libraries. This is directly analogous to the medicinal chemistry strategy employed by Henry et al. (1999), who used cyclohexylethylamine intermediates to derive potent farnesyltransferase inhibitors with IC₅₀ values as low as 0.20 nM after elaboration [3].

Physicochemical Benchmarking and CNS Drug Discovery Property Profiling

With a calculated logP of ~4.87 and a tPSA of 26.0 Ų, this compound sits near the upper lipophilicity boundary recommended for CNS drug candidates [4]. Researchers building CNS-oriented libraries can use it as a comparator to assess the impact of spacer length (ethyl vs direct attachment) on permeability and metabolic stability, directly comparing against the shorter analog 2-(4-cyclohexylphenyl)ethanamine (AlogP ≈ 4.21) .

Process Chemistry and Scale-Up Reference Standard

The compound is commercially available at 98% purity (AKSci, CymitQuimica) , making it suitable as a reference standard for HPLC method development, impurity profiling, and reaction monitoring in process chemistry campaigns involving cyclohexylalkylamine intermediates.

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